N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide
Description
The compound N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide is a hybrid molecule combining three pharmacophoric motifs:
- Adamantane moiety: Known for enhancing lipophilicity and conferring antiviral properties .
- 1,3,4-Thiadiazole ring: A heterocyclic scaffold associated with antimicrobial, antitrypanosomal, and anti-inflammatory activities .
- 3,4,5-Trimethoxy-N-methylbenzamide group: Aromatic substituents linked to enhanced metabolic stability and receptor binding, commonly seen in antitumor agents (e.g., combretastatin analogues) .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-26(20(27)16-8-17(28-2)19(30-4)18(9-16)29-3)22-25-24-21(31-22)23-10-13-5-14(11-23)7-15(6-13)12-23/h8-9,13-15H,5-7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRUQJFIIXFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting adamantane-1-carbohydrazide with an appropriate isothiocyanate to yield the corresponding thiosemicarbazide. Cyclization of the thiosemicarbazide under acidic conditions forms the 1,3,4-thiadiazole ring .
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Attachment of the Trimethoxybenzamide Group: This can be done by reacting the thiadiazole derivative with 3,4,5-trimethoxybenzoic acid chloride in the presence of a base such as triethylamine .
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Methylation: : Finally, the compound is methylated using methyl iodide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the adamantane or trimethoxybenzamide groups can be replaced with other functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of viral infections and cancer .
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Materials Science: : Its adamantane moiety imparts rigidity and stability, making it useful in the design of advanced materials and nanostructures .
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Organic Synthesis: : The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies .
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Biological Studies: : Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Adamantane-Containing Thiadiazole Derivatives
Example : 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ()
- Structure : Shares the adamantane-thiadiazole core but lacks the trimethoxybenzamide group.
- Properties :
- Key Difference : The absence of the trimethoxybenzamide group likely reduces steric bulk and alters solubility compared to the target compound.
Thiadiazole Derivatives with Varied Substituents ()
Compounds 5e–5m in feature diverse substituents on the thiadiazole ring, such as arylthio, alkylthio, and methoxyphenoxy groups. Selected examples:
| Compound ID | Substituent(s) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio, phenoxy | 132–134 | 74 |
| 5j | 4-Chlorobenzylthio, isopropyl | 138–140 | 82 |
| 5k | Methylthio, 2-methoxyphenoxy | 135–136 | 72 |
- Structural Contrast : Unlike the target compound, these lack adamantane and trimethoxybenzamide groups.
- Implications: Lower melting points (132–170°C) suggest reduced crystallinity compared to adamantane-containing derivatives. Higher yields (68–88%) indicate favorable synthetic accessibility for non-adamantane thiadiazoles .
Trimethoxyphenyl-Linked Compounds ()
Example : 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one ()
Thiadiazole-Based Agrochemicals ()
Example : Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea)
- Structure : Urea-linked thiadiazole with tert-butyl substituents.
- Use : Herbicide with prolonged soil residual activity .
- Contrast : The target compound’s adamantane and trimethoxy groups may shift its bioactivity from herbicidal to antiviral or anticancer.
Data Table: Structural and Functional Comparison
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2S |
| Molecular Weight | 383.51 g/mol |
| LogP | 5.8725 |
| Polar Surface Area | 53.76 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from adamantane derivatives. The key steps include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thioketones and hydrazines.
- Introduction of the Adamantane Moiety : This is incorporated via substitution reactions with appropriate halogenated adamantane derivatives.
- Amide Bond Formation : The final step involves coupling the thiadiazole derivative with 3,4,5-trimethoxy-N-methylbenzoyl chloride to form the target amide.
Anticancer Activity
Research indicates that derivatives of thiadiazole-adamantane compounds exhibit promising anticancer properties. A study evaluated various derivatives against cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notably:
- Compounds demonstrated significant anti-proliferative activity , with some showing IC50 values as low as 37.85 nM against mutant EGFR L858R-TK.
- Mechanistically, these compounds induce apoptosis by up-regulating pro-apoptotic markers like BAX while down-regulating anti-apoptotic markers such as Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown notable antimicrobial effects:
- In vitro studies indicated strong activity against both Gram-positive and Gram-negative bacteria.
- Specific derivatives demonstrated effectiveness against pathogenic fungi like Candida albicans, suggesting potential applications in treating fungal infections .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Inhibition of EGFR : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its activity and thus preventing cancer cell proliferation.
- Induction of Apoptosis : By modulating apoptotic pathways and influencing cellular signaling cascades, it promotes programmed cell death in malignant cells .
Case Studies
Several studies have highlighted the efficacy of thiadiazole-adamantane derivatives:
- A study reported that certain derivatives exhibited IC50 values lower than those of established drugs like Lapatinib when tested against resistant cancer cell lines .
- Another investigation found that specific formulations showed significant anti-inflammatory properties alongside their antimicrobial effects .
Q & A
Q. Critical Factors :
- Temperature deviations >5°C during cyclization reduce yield by 15–20% due to side reactions .
- Solvent choice affects coupling efficiency; DMF outperforms THF by 30% in reaction completion .
Advanced: How can crystallographic and QTAIM analyses elucidate noncovalent interactions influencing biological target binding?
Methodological Answer:
- X-ray Crystallography : Reveals planar thiadiazole rings (r.m.s. deviation: 0.009 Å) and coplanar methylamine substituents (C13–N3–C2–S1 torsion: 175.9°), enabling hydrogen bonding (N–H⋯N) with biological targets .
- QTAIM Analysis : Quantifies electron density (ρ ≈ 0.05–0.10 a.u.) at bond critical points, identifying weak interactions (e.g., C–H⋯π, van der Waals) between the adamantane moiety and hydrophobic enzyme pockets .
- Practical Application : Use Mercury software to map interaction networks and prioritize targets for mutagenesis studies .
Basic: What spectroscopic techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
| Technique | Application | Key Data |
|---|---|---|
| 1H/13C NMR | Confirm substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm) | Integration ratios, coupling constants |
| FT-IR | Identify amide C=O stretch (~1650 cm⁻¹) and thiadiazole C–N (~1550 cm⁻¹) | Peak assignments for functional groups |
| LC-MS | Verify molecular ion ([M+H]+) and purity (>95%) | m/z matching theoretical mass ±0.1 Da |
Note : Use deuterated chloroform for NMR to resolve overlapping signals from aromatic protons .
Advanced: What strategies resolve contradictions in bioactivity data across microbial strains?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace 3,4,5-trimethoxy with halogen groups) to isolate contributions to antimicrobial activity. For example, chloro-substituted analogues show 2-fold higher potency against S. aureus than methoxy derivatives .
- Assay Standardization : Control for membrane permeability differences using adamantane’s logP (~4.5) to normalize intracellular concentrations .
- Statistical Validation : Apply ANOVA to compare IC50 values across strains, accounting for assay variability (e.g., p < 0.05 for discrepancies in Gram-negative vs. Gram-positive activity) .
Basic: How does the adamantane moiety influence physicochemical and pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Adamantane increases logP by 1.5–2.0 units, enhancing blood-brain barrier penetration .
- Metabolic Stability : The rigid structure reduces cytochrome P450 oxidation, prolonging half-life (t1/2 > 6 hrs in murine models) .
- Solubility : Poor aqueous solubility (≈10 µM) necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
Advanced: What computational methods predict interactions with viral proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to HIV-1 protease (PDB: 1HPV). The adamantane group occupies the hydrophobic S2 pocket (binding energy: −9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess complex stability; RMSD < 2.0 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Val82Ala) to predict resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
